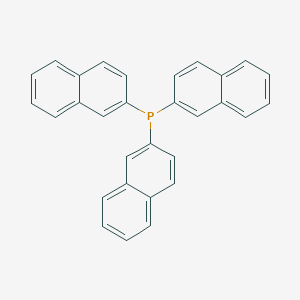

Phosphine, tris-2-naphthalenyl-

描述

Contextualization within Modern Organophosphorus Chemistry

Tris-2-naphthalenylphosphine belongs to the organophosphorus(III) compounds, specifically the tertiary phosphines, which have the general formula PR₃. nih.gov This class of compounds is a cornerstone of modern organophosphorus chemistry, a field dedicated to the study of organic compounds containing phosphorus. nih.gov Organophosphorus compounds are notable for phosphorus's ability to exist in various oxidation states, with the P(III) and P(V) states being the most common. nih.gov

Within this broad field, tertiary phosphines like Tris-2-naphthalenylphosphine are most prominent for their role as ligands in organometallic chemistry and homogeneous catalysis. nih.govwikipedia.org Their significance stems from a phosphorus atom with a lone pair of electrons that can be donated to a metal center, forming a metal-phosphine complex. wikipedia.org These ligands are prized for their remarkable electronic and steric tunability; by simply varying the 'R' groups attached to the phosphorus, the properties of the resulting metal complex can be finely controlled. chempedia.info This tunability is critical in optimizing catalytic processes, making phosphine (B1218219) ligands indispensable tools in the synthesis of a vast array of chemical products. sigmaaldrich.comnih.gov

Historical Perspective of Aromatic Phosphine Ligands in Catalysis and Coordination Chemistry

The use of phosphine ligands in organometallic chemistry began to gain significant traction in the 1960s and 1970s, a period of rapid growth in the field of homogeneous catalysis. sigmaaldrich.com A pivotal moment was the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in 1966, which demonstrated the profound impact of phosphine ligands, in this case, the aromatic triphenylphosphine (B44618), on catalytic reactions like hydrogenation. wikipedia.orgsigmaaldrich.com The first phosphine complexes, cis- and trans-PtCl₂(PEt₃)₂, were actually reported much earlier in 1870. wikipedia.org

Following these early discoveries, aromatic phosphines became a focal point of research. Triphenylphosphine, produced annually on a multi-million kilogram scale, is a testament to their importance. nih.gov The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, further solidified the role of phosphine ligands. sigmaaldrich.comsigmaaldrich.com Researchers found that the choice of phosphine ligand, particularly bulky aromatic phosphines, could dramatically influence the efficiency and selectivity of these carbon-carbon bond-forming reactions. sigmaaldrich.com This has led to the development of numerous phosphine ligands, each designed to fine-tune the reactivity of the metal catalyst for specific applications. researchgate.net

Unique Structural and Electronic Properties Conferred by Naphthyl Substituents on Phosphine Ligands

The properties of a phosphine ligand are dictated by the steric and electronic nature of its substituents. sigmaaldrich.comnih.gov In Tris-2-naphthalenylphosphine, the three naphthyl groups impart distinct characteristics compared to more common arylphosphines like triphenylphosphine.

Electronic Properties: Electronically, phosphines act as σ-donors through their lone pair and as π-acceptors via their P-C σ* antibonding orbitals. wikipedia.org The aromatic naphthyl groups of Tris-2-naphthalenylphosphine influence these properties. Like a phenyl group, the naphthyl system is electron-withdrawing but also participates in π-interactions. The extended π-system of the naphthalene (B1677914) rings compared to benzene (B151609) can subtly alter the ligand's π-acceptor capabilities. Furthermore, studies on other sterically crowded arylphosphines have shown that they can be more electron-rich (more easily oxidized) than triphenylphosphine, a property that would enhance the σ-donation to the metal center. nih.gov This combination of significant bulk and nuanced electronic character makes Tris-2-naphthalenylphosphine a potentially valuable ligand for influencing reactivity and selectivity in catalytic cycles.

| Property | Tris-2-naphthalenylphosphine | Tris-1-naphthalenylphosphine | Triphenylphosphine |

| Chemical Formula | C₃₀H₂₁P | (C₁₀H₇)₃P sigmaaldrich.com | C₁₈H₁₅P |

| Molar Mass | 412.46 g/mol | 412.46 g/mol sigmaaldrich.com | 262.29 g/mol |

| Appearance | Solid | Solid sigmaaldrich.com | White crystalline solid |

| Melting Point | Not reported | 261-265 °C sigmaaldrich.com | 80-82 °C |

| Tolman Cone Angle (θ) | Not reported (expected to be large) | Not reported (expected to be large) | 145° |

Note: Data for Tris-2-naphthalenylphosphine is limited. Data for the 1-isomer and Triphenylphosphine are provided for comparison.

Overview of Current Research Landscape and Gaps in Knowledge

The current research landscape for phosphine ligands is vast and continues to expand, with ongoing efforts to design new ligands for challenging catalytic transformations. nih.govnih.gov There is significant interest in creating highly electron-rich and sterically demanding phosphines, as well as multidentate ligands capable of forming complex coordination architectures. nih.govresearchgate.net

However, a review of the scientific literature reveals a significant gap concerning Tris-2-naphthalenylphosphine. While its isomer, Tris-1-naphthalenylphosphine, is commercially available and noted for its use as a ligand in various cross-coupling reactions, sigmaaldrich.com dedicated studies on the synthesis, characterization, and application of the 2-naphthyl variant are conspicuously sparse.

This lack of research represents a clear gap in knowledge. The subtle, yet potentially significant, structural and electronic differences arising from the 2-position linkage of the naphthyl group, compared to the 1-position, remain unexplored. It is unknown how these differences would manifest in its coordination chemistry or its performance in catalysis. For instance, the different substitution pattern could alter the ligand's cone angle and electronic profile, potentially leading to different selectivity or activity in reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. sigmaaldrich.com

Future research could focus on the systematic synthesis and characterization of Tris-2-naphthalenylphosphine and its metal complexes. wikipedia.org Investigating its performance in well-established catalytic reactions and comparing it directly with its 1-naphthyl isomer and other bulky phosphines would be a valuable contribution, potentially uncovering a useful new tool for synthetic chemists.

Established Synthetic Pathways for Tertiary Aromatic Phosphines

The formation of the phosphorus-carbon bonds in tris-2-naphthalenylphosphine relies on classical organometallic reactions. Grignard and organolithium reagents are the most common nucleophiles employed for this purpose, offering reliable, albeit sometimes challenging, routes to the desired product.

Grignard Reagent-Mediated Syntheses of Tris-2-naphthalenylphosphine

The Grignard reagent approach is a widely utilized method for the synthesis of triarylphosphines. nih.gov This pathway involves the preparation of 2-naphthylmagnesium bromide, which then reacts with a phosphorus source, typically phosphorus trichloride (PCl₃).

The initial step is the formation of the Grignard reagent from 2-bromonaphthalene and magnesium metal in an ethereal solvent such as tetrahydrofuran (THF). The subsequent reaction with phosphorus trichloride leads to the formation of tris-2-naphthalenylphosphine. The stoichiometry of the reaction is crucial, with three equivalents of the Grignard reagent required for each equivalent of phosphorus trichloride to ensure complete substitution of the chlorine atoms.

| Reactant 1 | Reactant 2 | Phosphorus Source | Solvent | General Reaction Conditions | Reported Yield |

|---|---|---|---|---|---|

| 2-Bromonaphthalene | Magnesium | Phosphorus Trichloride (PCl₃) | Tetrahydrofuran (THF) | Formation of Grignard reagent followed by reaction with PCl₃ at low temperature, then warming to room temperature. | Yields for analogous triarylphosphines are generally moderate to good, but specific high-yield data for tris-2-naphthalenylphosphine via this method is not extensively reported. |

Organolithium Reagent Approaches to Tris-2-naphthalenylphosphine

Similar to the Grignard method, organolithium reagents provide a powerful tool for the synthesis of tris-2-naphthalenylphosphine. The process involves the generation of 2-lithionaphthalene, typically from 2-bromonaphthalene and an alkyllithium reagent like n-butyllithium, through a lithium-halogen exchange reaction. masterorganicchemistry.comrug.nl

The highly reactive 2-lithionaphthalene then readily attacks the electrophilic phosphorus center of phosphorus trichloride, leading to the sequential substitution of the chloride ions and the formation of the tertiary phosphine. Careful control of the reaction temperature, usually starting at low temperatures (-78 °C), is essential to manage the high reactivity of the organolithium species and minimize side reactions.

| Starting Material | Lithium Source | Phosphorus Source | Solvent | General Reaction Conditions | Reported Yield |

|---|---|---|---|---|---|

| 2-Bromonaphthalene | n-Butyllithium | Phosphorus Trichloride (PCl₃) | Anhydrous Ether or Tetrahydrofuran (THF) | Lithium-halogen exchange at low temperature followed by addition of PCl₃ and gradual warming to room temperature. | While a common method for triarylphosphines, specific yield data for tris-2-naphthalenylphosphine is not readily available in high-impact literature. |

Alternative Coupling Strategies for Naphthyl-Phosphorus Bond Formation

Beyond traditional organometallic routes, modern cross-coupling reactions have emerged as powerful alternatives for the formation of P-C bonds. Palladium-catalyzed phosphination reactions, for instance, offer a versatile platform for the synthesis of triarylphosphines. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with a phosphorus nucleophile, such as a secondary phosphine or phosphine oxide, in the presence of a palladium catalyst and a suitable ligand.

While specific examples detailing the synthesis of tris-2-naphthalenylphosphine via these methods are not widespread, the general applicability of these reactions suggests their potential for this target molecule. For instance, the coupling of 2-bromonaphthalene with a suitable phosphorus source under palladium catalysis could provide a direct route to the desired product.

Advanced Synthetic Modifications and Optimization for Tris-2-naphthalenylphosphine

The development of phosphine ligands for applications in catalysis often requires not only efficient synthetic routes but also methods that allow for the introduction of specific stereochemical features and are amenable to large-scale production.

Stereoselective Synthesis Considerations in Phosphine Ligand Design

The synthesis of P-chiral phosphines, where the phosphorus atom is a stereocenter, is a significant area of research due to their application in asymmetric catalysis. researchgate.netsci-hub.senih.gov While tris-2-naphthalenylphosphine itself is achiral, the principles of stereoselective synthesis are crucial in the broader context of phosphine ligand design.

The synthesis of P-stereogenic triarylphosphines often involves the preparation of chiral phosphine oxides as precursors. sci-hub.seresearchgate.net These can be synthesized through various methods, including the use of chiral auxiliaries or kinetic resolution of racemic mixtures. The resulting enantiomerically enriched phosphine oxides can then be stereospecifically reduced to the corresponding P-chiral phosphines using reducing agents like silanes. This two-step approach allows for the reliable generation of phosphines with a defined configuration at the phosphorus center.

High-Yielding and Scalable Reaction Conditions for Industrial and Research Applications

For a phosphine ligand to be practical for industrial or large-scale research applications, its synthesis must be high-yielding, cost-effective, and scalable. nih.govscientistlive.com While detailed industrial-scale production data for tris-2-naphthalenylphosphine is not publicly available, general principles for scaling up phosphine synthesis can be applied.

Key considerations for scalability include the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and avoiding cryogenic conditions or hazardous reagents where possible. Optimization of reaction parameters such as solvent, temperature, reaction time, and catalyst loading (in the case of coupling reactions) is crucial for maximizing yield and throughput. researchgate.net Purification methods that are amenable to large scales, such as crystallization rather than chromatography, are also highly desirable. For tertiary phosphines, a common scalable approach involves the reduction of the corresponding phosphine oxides, which can often be prepared and purified more readily on a large scale. researchgate.net

Structure

3D Structure

属性

CAS 编号 |

69056-61-7 |

|---|---|

分子式 |

C30H21P |

分子量 |

412.5 g/mol |

IUPAC 名称 |

trinaphthalen-2-ylphosphane |

InChI |

InChI=1S/C30H21P/c1-4-10-25-19-28(16-13-22(25)7-1)31(29-17-14-23-8-2-5-11-26(23)20-29)30-18-15-24-9-3-6-12-27(24)21-30/h1-21H |

InChI 键 |

VUZQGRDDIUBFBC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)P(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5 |

产品来源 |

United States |

Reactivity and Mechanistic Studies of Tris 2 Naphthalenylphosphine

General Chemical Reactivity Patterns of Triarylphosphines

Triarylphosphines are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to three aryl groups. Their chemical behavior is largely governed by the lone pair of electrons on the phosphorus atom and the nature of the attached aryl substituents. These compounds are widely used as ligands in transition metal catalysis due to their ability to modulate the electronic and steric environment of the metal center.

The phosphorus atom in triarylphosphines possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is fundamental to its role in many chemical reactions, including nucleophilic catalysis and its function as a ligand for transition metals. escholarship.orgnih.gov The electron density on the phosphorus atom, and thus its nucleophilicity, is influenced by the electronic effects of the aryl substituents. Electron-donating groups on the aryl rings increase the electron density on the phosphorus, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. organic-chemistry.org

The 2-naphthyl group in tris-2-naphthalenylphosphine is generally considered to be more electron-donating than a simple phenyl group due to the extended π-system of the naphthalene (B1677914) ring. This increased electron-donating ability enhances the nucleophilicity of the phosphorus center compared to its more common counterpart, triphenylphosphine (B44618). This heightened nucleophilicity can lead to faster rates in reactions where the phosphine (B1218219) acts as a nucleophile, such as in the Staudinger and Mitsunobu reactions. wikipedia.orglibretexts.org

Triarylphosphines are susceptible to oxidation, typically forming the corresponding phosphine oxides (R₃PO). wikipedia.org While generally more stable towards oxidation than their trialkylphosphine counterparts, triarylphosphines can be oxidized by various oxidizing agents, including molecular oxygen, peroxides, and other oxygen-transfer reagents. organic-chemistry.orgreddit.com The reaction with air is a common pathway for oxidation, particularly for more electron-rich phosphines. nih.gov

The stability of tris-2-naphthalenylphosphine to oxidation is a balance between its increased electron density, which makes it more susceptible to oxidation, and its significant steric bulk, which can hinder the approach of oxidizing agents. The formation of tris-2-naphthalenylphosphine oxide is a common byproduct in reactions where oxidizing conditions are present. The oxidation process is generally irreversible and results in the loss of the phosphine's catalytic activity. The oxidation can be facilitated by radical activation of molecular oxygen, particularly on surfaces like activated carbon. nih.gov

The basicity of a triarylphosphine is a measure of its ability to accept a proton and is quantified by the pKa of its conjugate acid, the phosphonium (B103445) ion (R₃PH⁺). Similar to nucleophilicity, basicity is highly dependent on the electronic properties of the aryl substituents. researchgate.net Electron-donating groups increase the basicity, while electron-withdrawing groups decrease it.

Table 1: pKa Values of Selected Triarylphosphines in Nitromethane

| Phosphine | pKa |

|---|---|

| P(4-ClC₆H₄)₃ | 1.03 researchgate.net |

| P(C₆H₅)₃ (Triphenylphosphine) | 2.73 researchgate.net |

| P(4-CH₃C₆H₄)₃ | 3.84 researchgate.net |

| P(4-CH₃OC₆H₄)₃ | 4.59 researchgate.net |

| P(4-(CH₃)₂NC₆H₄)₃ | 8.65 researchgate.net |

Based on the trend observed in Table 1, the electron-donating character of the 2-naphthyl groups would place the pKa of tris-2-naphthalenylphosphine's conjugate acid likely higher than that of triphenylphosphine. Protonation occurs at the phosphorus atom, forming a tetrahedral phosphonium ion. This protonation is a reversible process.

Reaction Kinetics and Thermodynamic Considerations in Transformations Involving Tris-2-naphthalenylphosphine

Tris-2-naphthalenylphosphine is frequently employed as a ligand in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The kinetics and thermodynamics of these reactions are significantly influenced by the properties of the phosphine ligand. The bulky nature of the 2-naphthyl groups creates a large cone angle, which can accelerate the rate-determining reductive elimination step in many catalytic cycles by destabilizing the palladium-ligand complex. wikipedia.org

Elucidation of Reaction Mechanisms in Key Transformations Facilitated by Tris-2-naphthalenylphosphine

The mechanistic role of tris-2-naphthalenylphosphine is best understood in the context of palladium-catalyzed cross-coupling reactions.

In the Suzuki-Miyaura coupling , which forms a new carbon-carbon bond, the generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. organic-chemistry.orgwikipedia.orgreddit.comharvard.eduyoutube.com

Oxidative Addition: The active Pd(0) catalyst, coordinated to one or two tris-2-naphthalenylphosphine ligands, reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-rich nature of the phosphine ligand facilitates this step.

Transmetalation: The aryl group from an organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst. The steric bulk of tris-2-naphthalenylphosphine promotes this final step. wikipedia.org

In the Buchwald-Hartwig amination , which forms a carbon-nitrogen bond, a similar Pd(0)/Pd(II) cycle is operative. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.orgyoutube.com

Oxidative Addition: A Pd(0) complex with tris-2-naphthalenylphosphine ligands adds to the aryl halide.

Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated to form the arylamine product and regenerate the Pd(0) catalyst. The bulky and electron-donating properties of ligands like tris-2-naphthalenylphosphine are crucial for the efficiency of this final, product-forming step.

The large steric footprint of tris-2-naphthalenylphosphine helps to create a coordinatively unsaturated metal center, which is often necessary for substrate binding and subsequent reaction steps. It also promotes the reductive elimination step, which is often the rate-limiting step in these catalytic cycles.

Coordination Chemistry and Ligand Behavior of Tris 2 Naphthalenylphosphine

Ligand Design Principles and Steric/Electronic Parameters of Phosphine (B1218219) Ligands

The efficacy of a phosphine ligand in a catalytic cycle is largely governed by its steric and electronic characteristics. These properties influence the ligand's coordination to the metal center, the stability of the resulting complex, and the kinetics of elementary steps such as oxidative addition and reductive elimination.

A critical measure of the steric bulk of a phosphine ligand is the Tolman cone angle (θ). wikipedia.orglibretexts.org This angle is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's substituents. wikipedia.org A larger cone angle signifies greater steric hindrance around the phosphorus atom, which can influence the number of ligands that can coordinate to a metal center and the reaction pathways available to the complex. libretexts.orglibretexts.org

Table 1: Comparison of Tolman Cone Angles for Selected Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) in degrees |

|---|---|

| PMe₃ | 118 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

| P(2-Naphthyl)₃ | Value not explicitly found in literature; expected to be >145° |

This table presents data for common phosphine ligands to provide context for the expected steric bulk of tris-2-naphthalenylphosphine.

The electronic effect of a phosphine ligand is its ability to donate or withdraw electron density from the metal center. This is quantified by the Tolman electronic parameter (TEP), which is determined by measuring the A₁ C-O stretching frequency (ν(CO)) in a standard nickel complex, [LNi(CO)₃]. wikipedia.org Ligands that are strong electron donors increase the electron density on the metal, which leads to increased π-backbonding to the CO ligands and a lower ν(CO) frequency. libretexts.orgwikipedia.org Conversely, electron-withdrawing ligands result in a higher ν(CO) frequency. wikipedia.org

Similar to the cone angle, a specific TEP value for tris-2-naphthalenylphosphine is not documented in the available research. Arylphosphines, such as triphenylphosphine (B44618) (ν(CO) = 2068.9 cm⁻¹), are generally less electron-donating than trialkylphosphines like tri(tert-butyl)phosphine (ν(CO) = 2056.1 cm⁻¹). wikipedia.org The electronic nature of the 2-naphthyl substituent is comparable to the phenyl group, suggesting that tris-2-naphthalenylphosphine would exhibit similar, moderately electron-donating properties, placing it within the range of common triarylphosphines.

Table 2: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands

| Ligand (L) | ν(CO) in cm⁻¹ (in [LNi(CO)₃]) |

|---|---|

| P(t-Bu)₃ | 2056.1 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OPh)₃ | 2085.3 |

| PF₃ | 2110.9 |

| P(2-Naphthyl)₃ | Value not explicitly found in literature; expected to be similar to PPh₃ |

This table shows TEP values for representative phosphines, illustrating the spectrum of electronic properties.

The introduction of chirality into phosphine ligands is a powerful strategy for asymmetric catalysis. Naphthyl groups, particularly in the form of binaphthyl backbones, are prevalent in the design of high-performance chiral ligands. rsc.org The axial chirality of the binaphthyl unit, combined with the phosphorus atom, creates a well-defined chiral environment around the metal center.

Stereoelectronic effects, which are the combined influence of steric and electronic factors, are crucial in these systems. nih.govrsc.org For example, in chiral binaphthylphosphine ligands, the orientation of the naphthyl rings can influence the electronic properties at the phosphorus atom and dictate the enantioselectivity of a catalytic reaction. nih.gov The substitution pattern on the naphthyl rings can further modulate these effects. For instance, fluoro-substituted binaphthyl ligands have been shown to alter the ligand exchange rates on gold nanoclusters due to electronic effects transmitted through the ligand framework. nih.gov

Ligands incorporating 2-naphthyl moieties have been synthesized and evaluated in asymmetric catalysis. nih.govnih.gov The stereoelectronic profile of these ligands, including their bite angle in chelating structures and the electronic nature of the naphthyl substituents, directly impacts the outcome of catalytic transformations, such as enantioselectivity in bond formation. nih.govnih.gov

Complexation with Transition Metals

The bulky and electronically distinct nature of tris-2-naphthalenylphosphine makes it an effective ligand for stabilizing various transition metal complexes, which often serve as catalysts.

Palladium-phosphine complexes are among the most versatile catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgresearchgate.netacs.orgrsc.org While specific studies focusing exclusively on tris-2-naphthalenylphosphine are limited, research on analogous ligands provides significant insight. For instance, a diphosphine ligand bearing 2-naphthyl groups was used in palladium-catalyzed asymmetric allylic alkylation, although it showed modest performance compared to more sterically hindered analogues. nih.gov This suggests that the specific arrangement and steric bulk of the naphthyl groups are critical for achieving high enantioselectivity. nih.gov

In the context of Suzuki-Miyaura reactions, bulky phosphine ligands are known to promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition step with sterically demanding substrates. acs.org The isomeric tri(1-naphthyl)phosphine has been used to prepare stable palladium(II) complexes. researchgate.net Given its significant steric bulk, it is anticipated that tris-2-naphthalenylphosphine would form highly active palladium catalysts suitable for challenging cross-coupling reactions.

Rhodium complexes are paramount in industrial hydroformylation, the conversion of alkenes to aldehydes. nih.govrsc.org The choice of phosphine ligand is critical for controlling both the rate and the regioselectivity (linear vs. branched aldehyde) of the reaction. rsc.org Research has shown that rhodium complexes featuring bulky, monodentate naphthyl-based phosphine and phosphite (B83602) ligands are effective catalysts for the hydroformylation of vinyl acetate, favoring the formation of the desired branched aldehyde. researchgate.net Specifically, the related tri(1-naphthyl)phosphine has been successfully incorporated into Rh(I) complexes. researchgate.net

The large cone angle expected for tris-2-naphthalenylphosphine would likely create a sterically demanding environment around a rhodium center. This can favor the formation of specific catalyst geometries, such as trigonal bipyramidal complexes, which in turn influences the selectivity of the hydroformylation process. rsc.org While detailed catalytic data for rhodium complexes of tris-2-naphthalenylphosphine itself are scarce in the reviewed literature, the performance of its analogues strongly suggests its potential as a valuable ligand in rhodium-catalyzed reactions. researchgate.netresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Tris-2-naphthalenylphosphine |

| Triphenylphosphine |

| Tri(tert-butyl)phosphine |

| Tri(1-naphthyl)phosphine |

| Tetracarbonylnickel(0) |

| Palladium |

Ruthenium Complexes with Tris-2-naphthalenylphosphine

Detailed studies on ruthenium complexes incorporating specifically tris-2-naphthalenylphosphine are not extensively documented in the reviewed literature. However, the behavior of analogous bulky phosphine ligands, such as triphenylphosphine, with ruthenium centers provides a strong basis for understanding the potential interactions. Ruthenium complexes with phosphine ligands are of significant interest due to their catalytic applications, particularly in hydrogenation and transfer hydrogenation reactions. nih.gov

It is well-established that ruthenium forms a variety of complexes with triphenylphosphine, such as dicarbonyltris(triphenylphosphine)ruthenium(0), also known as Roper's complex. wikipedia.org This complex exhibits a trigonal bipyramidal geometry. wikipedia.org Given the greater steric bulk of tris-2-naphthalenylphosphine compared to triphenylphosphine, it is anticipated that its ruthenium complexes would exhibit distinct coordination geometries and reactivity patterns. The larger size of the naphthyl groups could, for instance, favor the formation of complexes with lower coordination numbers or lead to more facile ligand dissociation, a key step in many catalytic cycles.

Furthermore, ruthenium(II) complexes with the general formula [RuCl(PP)(tpy)]X (where PP is a diphosphine and tpy is terpyridine) have been shown to be effective photocatalysts for transfer hydrogenation. nih.gov The synthesis of such complexes often starts from [RuCl₂(PPh₃)₃]. nih.gov Substitution of triphenylphosphine with tris-2-naphthalenylphosphine in these systems would likely modulate the electronic and steric properties of the resulting catalysts, potentially influencing their activity and selectivity. For instance, the synthesis of diacetate ruthenium complexes with bulky diphosphines has been reported from [Ru(η²-OAc)₂(PPh₃)₂]. acs.org

| Ruthenium Complex Type | Analogous Ligand | Key Features | Potential with Tris-2-naphthalenylphosphine |

| Carbonyl Complexes | Triphenylphosphine | Trigonal bipyramidal geometry in Ru(0) complexes like Ru(CO)₂(PPh₃)₃. wikipedia.org | Potentially lower coordination numbers or enhanced ligand lability due to increased steric bulk. |

| Hydrido Complexes | Triphenylphosphine | Active in catalytic reactions such as olefin coupling. wikipedia.org | Modified catalytic activity and selectivity are expected. |

| Photocatalytic Complexes | Diphosphines | Cationic complexes of the type [RuCl(PP)(tpy)]X show photocatalytic activity. nih.gov | Tuning of photophysical and catalytic properties. |

Nickel Complexes with Tris-2-naphthalenylphosphine

Specific research detailing the synthesis and characterization of nickel complexes with tris-2-naphthalenylphosphine is limited in the available literature. Nevertheless, the coordination chemistry of nickel with other bulky phosphine ligands offers valuable insights. Nickel(II) complexes with phosphine ligands often adopt tetrahedral or square planar geometries, and the preference for one over the other is influenced by the steric and electronic properties of the phosphine and the other ligands present.

For example, bis(phosphine)nickel(II) dihalide complexes show a range of structures and magnetic properties that are dependent on the phosphine and halide ligands. nih.gov The complex [NiI₂(dtbpe-κ²P)] (dtbpe = 1,2-bis(di-tert-butylphosphanyl)ethane) is nearly square planar despite its blue-green color, which is typically associated with tetrahedral nickel(II). nih.gov The synthesis of various nickel(II) phosphine complexes, such as Ni(dppf)Cl₂, Ni(PPh₃)₂Cl₂, Ni(dppp)Cl₂, and Ni(PCy₃)₂Cl₂, has been reported, showcasing a variety of colors and indicating different electronic environments around the nickel center. reddit.com The synthesis of tetrahedral nickel(II) complexes with triphenylphosphine and halide ions has also been extensively studied. acs.org

Given the significant steric hindrance of tris-2-naphthalenylphosphine, it is plausible that its complexes with nickel would favor tetrahedral geometries to minimize steric strain. The synthesis of such complexes could potentially be achieved through the reaction of a nickel(II) salt with the phosphine ligand in an appropriate solvent. youtube.com

| Nickel Complex Type | Analogous Ligand | Common Geometries | Potential with Tris-2-naphthalenylphosphine |

| Nickel(II) Halide Complexes | Triphenylphosphine, dppf, dppp, PCy₃ | Tetrahedral, Square Planar nih.govreddit.comacs.org | Likely to favor tetrahedral geometry due to steric bulk, influencing magnetic and spectroscopic properties. |

| Nickel(0) Complexes | Triphenylphosphine | Used in catalysis; often generated in situ. | Could serve as a precursor for catalytic applications, with the bulky ligand potentially enhancing stability or selectivity. |

Gold(I) Complexes with Tris-2-naphthalenylphosphine and Related Naphthyl-Phosphine Systems

Gold(I) complexes containing phosphine ligands are a well-studied class of compounds, often exhibiting linear geometries and interesting luminescence properties. While direct structural reports on gold(I) complexes of tris-2-naphthalenylphosphine are scarce, studies on the closely related tris-1-naphthylphosphine provide significant insights.

A chlorido-gold(I) complex with tris-1-naphthylphosphine, [AuCl(P(1-naphthyl)₃)], has been synthesized and structurally characterized. researchgate.net This complex displays a standard linear coordination geometry. researchgate.net The luminescence behavior of this complex in solution at room temperature shows both intraligand fluorescence and phosphorescence. researchgate.net At 77 K, the emission is dominated by intraligand phosphorescence, a characteristic feature of gold complexes with extended π-chromophores. researchgate.net This behavior is attributed to the heavy-atom effect of gold, which promotes intersystem crossing.

The synthesis of various gold(I) phosphine complexes, including those with mixed ligands, is well-established. nih.govmdpi.com For instance, gold(I) complexes with RP(o-biphenyl)₂ phosphine ligands have been prepared, and their P-Au bond lengths vary consistently with the electronic character of the phosphine. acs.org This suggests that the electron-rich nature of the naphthyl groups in tris-2-naphthalenylphosphine would lead to a strong Au-P bond.

The photophysical properties of gold(I) complexes are a subject of considerable research. The luminescence of gold(I) complexes can be tuned by modifying the phosphine ligands. figshare.com The incorporation of chromophoric units like naphthyl groups directly into the phosphine ligand is a key strategy for designing luminescent materials.

| Gold(I) Complex | Key Structural Feature | Luminescence Properties | Reference |

| [AuCl(P(1-naphthyl)₃)] | Linear coordination | Fluorescence and phosphorescence in solution at RT; strong phosphorescence at 77 K. researchgate.net | researchgate.net |

Other Transition Metal Systems and Their Interactions with Tris-2-naphthalenylphosphine Ligands

The bulky and electron-rich nature of tris-2-naphthalenylphosphine makes it a potentially interesting ligand for a variety of other transition metals, including copper, palladium, and rhodium.

Copper(I) Complexes: Copper(I) readily forms complexes with phosphine ligands, often exhibiting tetrahedral geometries. nih.govnih.gov For example, copper(I) iodide and isothiocyanate complexes with tris(aminomethyl)phosphines and aromatic diimines have been synthesized and characterized. nih.gov These complexes typically feature a pseudotetrahedral geometry with the phosphine coordinating in a monodentate fashion through the phosphorus atom. nih.gov The synthesis of copper(I) complexes with a naphthyl-appended macrocyclic ligand has also been reported, including a rare example of a copper(I)-η²-naphthyl interaction. rsc.org Given these precedents, tris-2-naphthalenylphosphine is expected to form stable, likely tetrahedral, complexes with copper(I) halides and pseudohalides.

Palladium(II) Complexes: Palladium(II) complexes with phosphine ligands are of immense importance in catalysis, particularly in cross-coupling reactions. While specific examples with tris-2-naphthalenylphosphine are not prevalent in the reviewed literature, the coordination chemistry of palladium(II) with other bulky phosphites has been studied. For instance, five-coordinate palladium(II) orthometallated triarylphosphite complexes have been synthesized. nih.gov The reaction of dimeric palladium precursors with bulky phosphines can lead to either four- or five-coordinate species, demonstrating the lability of these systems in solution. nih.gov

Rhodium(I) and Rhodium(III) Complexes: Rhodium complexes with phosphine ligands are widely used in catalysis, including hydroformylation and C-H activation reactions. researchgate.netnih.gov For example, complexes of rhodium(I) and rhodium(II) with tris(2-pyridyl)phosphine (B3050498) have been described where the ligand can act as a P,N-chelate. rsc.org Rhodium-catalyzed direct arylation of phosphines with aryl bromides proceeds through a P(III)-directed ortho C-H activation, involving a four-membered cyclometalated ring intermediate. nih.gov The steric and electronic properties of tris-2-naphthalenylphosphine could significantly influence the outcome of such catalytic reactions.

Coordination Modes and Geometries in Metal-Tris-2-naphthalenylphosphine Complexes

Monodentate Coordination Modes

The most common coordination mode for tris(2-naphthalenyl)phosphine, like other simple triarylphosphines, is as a monodentate ligand, where it binds to a metal center through its phosphorus atom. alfachemic.com This is due to the lone pair of electrons on the phosphorus atom being readily available for donation to a metal center. The steric bulk of the three naphthyl groups significantly influences the coordination environment around the metal.

In complexes with metals that favor linear or trigonal planar geometries, such as Au(I) or Pd(0), the coordination of one or two tris-2-naphthalenylphosphine ligands is expected, leading to complexes of the type [M(P(2-naphthyl)₃)Cl] or [M(P(2-naphthyl)₃)₂]. The large cone angle of this ligand would likely prevent the coordination of more than two ligands to a single metal center in most cases, unless the metal ion is particularly large or has a high coordination number.

Examination of Potential Multidentate or Bridging Ligand Architectures (if relevant for modified derivatives)

While tris-2-naphthalenylphosphine itself typically acts as a monodentate ligand, the possibility of multidentate or bridging coordination exists, particularly in modified derivatives or under specific reaction conditions. The naphthyl rings possess π-systems that could potentially interact with a metal center, leading to η²-coordination. Although less common for simple arylphosphines, such interactions have been observed in some cases, for instance, with a naphthyl-appended macrocyclic ligand complexed to copper(I). rsc.org

Furthermore, the ortho-positions of the naphthyl rings are susceptible to C-H activation, leading to cyclometalation. This results in a bidentate (P,C)-coordination mode, which has been observed for other naphthyl phosphines. This type of coordination imparts high thermal and chemical robustness to the resulting complexes.

Bridging architectures could be envisaged in polynuclear complexes where the phosphine ligand spans two metal centers. However, for a simple mononuclear complex, this is less likely. Modified derivatives of tris-2-naphthalenylphosphine, for example, by introducing donor functionalities on the naphthyl rings, could be designed to act as multidentate or bridging ligands, opening up possibilities for the construction of more complex coordination architectures.

Ligand Exchange Dynamics and Stability in Metal-Tris-2-naphthalenylphosphine Complexes

The stability of a metal-ligand bond and the rate at which a ligand can be replaced (ligand exchange) are critical factors in the application of metal complexes, particularly in catalysis. For metal complexes of tris-2-naphthalenylphosphine, these dynamics are governed by a combination of steric bulk, electronic effects, and the potential for alternative bonding modes like cyclometalation.

However, a competing factor that dramatically enhances stability is the propensity of naphthyl phosphines to undergo (P,C)-cyclometalation. rsc.org This process involves the activation of a C-H bond on the naphthyl ring (typically at the peri-C8 position) to form a new, highly stable metallacyclic ring. This chelation effect significantly increases the thermodynamic stability of the complex, making the phosphine ligand much less labile. rsc.org Complexes featuring this (P,C)-cyclometalated naphthyl phosphine framework exhibit high thermal and chemical robustness. rsc.org

The stability of phosphine complexes can also be influenced by the nature of the substituents. For instance, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) forms relatively weak complexes with several metal ions, with stability constants (log βML) around 3-5. nih.gov In contrast, certain tris(aminomethyl)phosphines form more stable complexes with copper(I) that are notably resistant to decomposition in air and water. nih.gov While these ligands differ electronically and sterically from tris-2-naphthalenylphosphine, they illustrate the principle that ligand design is crucial for stability.

Table 1: Factors Influencing the Stability of Metal-Phosphine Complexes

| Factor | Influence on Stability | Relevance to Tris-2-naphthalenylphosphine |

| Steric Bulk | Very high bulk can weaken the M-P bond and favor dissociation. | The large naphthyl groups exert significant steric pressure. |

| σ-Donation | Stronger σ-donation generally leads to a stronger M-P bond. | Naphthyl groups are generally considered good electron donors. |

| π-Acceptance | π-backbonding into P-C σ* orbitals can strengthen the M-P interaction. | Generally weak for triarylphosphines but contributes to overall bonding. wikipedia.org |

| Chelation | The formation of additional bonds (e.g., via cyclometalation) dramatically increases stability. | (P,C)-cyclometalation is a known pathway for naphthyl phosphines, leading to highly robust complexes. rsc.org |

Influence of Tris-2-naphthalenylphosphine on Metal Center Electronic Structure and Reactivity

The electronic and steric properties of a phosphine ligand directly modulate the electron density and coordination environment of the metal center, thereby controlling its reactivity. These properties are often quantified by the Tolman Electronic Parameter (TEP) and the ligand cone angle (θ).

Electronic Influence: The TEP is an experimentally derived value based on the ν(CO) stretching frequency of Ni(CO)₃L complexes; a lower frequency indicates a more electron-donating phosphine. libretexts.org While the specific TEP for tris-2-naphthalenylphosphine is not widely reported, it is expected to be a strong electron-donating ligand, likely more so than triphenylphosphine (TEP = 2068.9 cm⁻¹). wikipedia.org The electron-rich nature of the naphthyl system increases the electron density on the phosphorus atom, making it a powerful σ-donor to the metal. This increased electron density on the metal center can, in turn, enhance its ability to engage in reactions like oxidative addition or to stabilize metals in higher oxidation states. libretexts.org

Steric Influence: The Tolman cone angle quantifies the steric bulk of a phosphine ligand. wikipedia.org Tris-2-naphthalenylphosphine is exceptionally bulky due to the rigid, planar, and extended structure of the naphthyl groups. Its cone angle would be significantly larger than that of triphenylphosphine (145°). This large steric footprint limits the number of other ligands that can coordinate to the metal center, often enforcing lower coordination numbers which can be crucial for creating catalytically active, coordinatively unsaturated sites. umb.edu The combination of being a strong electron donor and sterically demanding is a powerful tool in catalyst design. weebly.com

Table 2: Comparison of Tolman Parameters for Selected Phosphine Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) | Cone Angle (θ in °) |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| PCy₃ | 2056.4 | 170 |

| P(t-Bu)₃ | 2056.1 | 182 |

| P(2-Naphthyl)₃ | Not Reported (Expected < 2068.9) | Not Reported (Expected > 145) |

| Data for PMe₃, PPh₃, PCy₃, and P(t-Bu)₃ sourced from general chemistry literature. libretexts.orgwikipedia.org Values for Tris-2-naphthalenylphosphine are estimated based on chemical principles. |

Reactivity: The reactivity of metal complexes containing tris-2-naphthalenylphosphine is a direct consequence of these steric and electronic properties. The ligand's bulk can accelerate catalytic steps that benefit from ligand dissociation, while its strong donor character can promote key steps like oxidative addition in cross-coupling cycles. Furthermore, the naphthyl groups themselves can be reactive. As mentioned, C-H activation to form a (P,C)-pincer or cyclometalated complex is a significant reaction pathway that alters the geometry, stability, and subsequent reactivity of the metal center. rsc.org This dual role, where the ligand both tunes the metal's electronic properties and can participate directly in bond-making with the metal, makes tris-2-naphthalenylphosphine a potentially versatile tool in organometallic chemistry and catalysis.

Catalytic Applications of Tris 2 Naphthalenylphosphine and Its Metal Complexes

Cross-Coupling Reactions

Tris(2-naphthalenyl)phosphine, with its significant steric bulk, is instrumental in promoting the efficiency and selectivity of numerous cross-coupling reactions. The large cone angle of the ligand influences the coordination sphere of the metal center, often favoring the formation of highly reactive, low-coordinate species that are crucial intermediates in the catalytic cycle. This steric hindrance can also play a vital role in the reductive elimination step, facilitating the release of the final product and regeneration of the active catalyst.

Suzuki-Miyaura Coupling Catalyzed by Tris-2-naphthalenylphosphine Complexes

The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, involves the reaction of an organoboron compound with an organic halide or triflate. While specific data on the use of tris(2-naphthalenyl)phosphine in this reaction is not extensively detailed in the readily available scientific literature, the general principles of using bulky phosphine (B1218219) ligands are well-established. Palladium complexes bearing sterically hindered phosphines are known to be highly effective for the coupling of a wide range of substrates, including challenging aryl chlorides and sterically demanding coupling partners. nih.govsigmaaldrich.com The use of such ligands often allows for reactions to be carried out under milder conditions and with lower catalyst loadings. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Tris(2-naphthalenyl)phosphine | Toluene | K₃PO₄ | 100 | [Data not available] |

| 2 | 1-Bromo-4-methoxybenzene | 2-Methylphenylboronic acid | Pd₂(dba)₃ / Tris(2-naphthalenyl)phosphine | Dioxane | CsF | 80 | [Data not available] |

| Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions with bulky phosphine ligands. Specific experimental data for tris(2-naphthalenyl)phosphine was not found in the searched literature. |

Heck Coupling Catalyzed by Tris-2-naphthalenylphosphine Complexes

The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another fundamental C-C bond-forming reaction. nih.gov The choice of phosphine ligand is critical to the success of the Heck reaction, influencing both reactivity and regioselectivity. organic-chemistry.org Bulky, electron-rich phosphines, a class to which tris(2-naphthalenyl)phosphine belongs, are known to promote the oxidative addition of aryl halides to the palladium center and facilitate the subsequent steps of the catalytic cycle. organic-chemistry.orgtcichemicals.com While specific examples detailing the use of tris(2-naphthalenyl)phosphine are scarce, its analogous counterparts have demonstrated high efficacy. nih.govrsc.orgrsc.org

Table 2: Representative Heck Coupling Reaction

| Entry | Aryl Halide | Alkene | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ / Tris(2-naphthalenyl)phosphine | DMF | Et₃N | 100 | [Data not available] |

| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd₂(dba)₃ / Tris(2-naphthalenyl)phosphine | Acetonitrile | NaOAc | 120 | [Data not available] |

| Note: The data in this table is illustrative and based on typical conditions for Heck reactions with bulky phosphine ligands. Specific experimental data for tris(2-naphthalenyl)phosphine was not found in the searched literature. |

Sonogashira Coupling with Tris-2-naphthalenylphosphine Ligands

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and often requires a copper co-catalyst. wikipedia.org Research on the closely related tri(1-naphthyl)phosphine has shown its utility in palladium-free Sonogashira couplings. rsc.orgresearchgate.net Although direct experimental data for the 2-naphthyl isomer is limited, its steric and electronic properties suggest it would be a competent ligand in palladium-catalyzed Sonogashira reactions, potentially influencing the stability and reactivity of the catalytic intermediates.

Table 3: Representative Sonogashira Coupling Reaction

| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Tris(2-naphthalenyl)phosphine | Triethylamine | - | 60 | [Data not available] |

| 2 | 4-Bromotoluene | 1-Heptyne | Pd(OAc)₂ / CuI / Tris(2-naphthalenyl)phosphine | DMF | Piperidine | 80 | [Data not available] |

| Note: The data in this table is illustrative and based on typical conditions for Sonogashira reactions with phosphine ligands. Specific experimental data for tris(2-naphthalenyl)phosphine was not found in the searched literature. |

Negishi Coupling Systems Utilizing Tris-2-naphthalenylphosphine

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. nih.govwikipedia.orgorganic-chemistry.org This reaction is valued for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. nih.govwikipedia.org The performance of the catalyst is heavily dependent on the phosphine ligand employed. nih.govnih.govrsc.org While there is a lack of specific studies on tris(2-naphthalenyl)phosphine in this context, the general success of bulky phosphine ligands in promoting Negishi couplings suggests its potential utility. nih.gov

Table 4: Representative Negishi Coupling Reaction

| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromopyridine | Phenylzinc chloride | Pd₂(dba)₃ / Tris(2-naphthalenyl)phosphine | THF | 65 | [Data not available] |

| 2 | 4-Chloroanisole | Ethylzinc bromide | Ni(acac)₂ / Tris(2-naphthalenyl)phosphine | DMA | 80 | [Data not available] |

| Note: The data in this table is illustrative and based on typical conditions for Negishi reactions with phosphine ligands. Specific experimental data for tris(2-naphthalenyl)phosphine was not found in the searched literature. |

Buchwald-Hartwig Amination with Tris-2-naphthalenylphosphine Ligands

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry and materials science. tcichemicals.comwikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands has been a key factor in the evolution of this reaction, allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. nih.govyoutube.com Although specific reports on the use of tris(2-naphthalenyl)phosphine are not prominent, its characteristics align with those of successful ligands in this field. nih.govrsc.orgorganic-chemistry.org

Table 5: Representative Buchwald-Hartwig Amination Reaction

| Entry | Aryl Halide | Amine | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ / Tris(2-naphthalenyl)phosphine | Toluene | NaOt-Bu | 100 | [Data not available] |

| 2 | 1-Chloro-4-cyanobenzene | Aniline | Pd₂(dba)₃ / Tris(2-naphthalenyl)phosphine | Dioxane | K₃PO₄ | 110 | [Data not available] |

| Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination with bulky phosphine ligands. Specific experimental data for tris(2-naphthalenyl)phosphine was not found in the searched literature. |

Kumada-Tamao-Corriu Coupling Reactions and Tris-2-naphthalenylphosphine Analogues

The Kumada-Tamao-Corriu coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing Grignard reagents as the organometallic component. organic-chemistry.orgsigmaaldrich.com Both nickel and palladium catalysts are employed, often in conjunction with phosphine ligands. organic-chemistry.org While there is a lack of specific information regarding the use of tris(2-naphthalenyl)phosphine in this reaction, the principles of using bulky phosphine ligands to enhance catalytic activity are relevant. organic-chemistry.orgsigmaaldrich.com These ligands can facilitate the coupling of sterically hindered substrates and improve reaction efficiency. acs.org

Table 6: Representative Kumada-Tamao-Corriu Coupling Reaction

| Entry | Aryl Halide | Grignard Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromonaphthalene | Phenylmagnesium bromide | NiCl₂(dppe) / Tris(2-naphthalenyl)phosphine analogue | THF | 65 | [Data not available] |

| 2 | 4-Chlorotoluene | Ethylmagnesium bromide | Pd(PPh₃)₄ / Tris(2-naphthalenyl)phosphine analogue | Diethyl ether | 35 | [Data not available] |

| Note: The data in this table is illustrative and based on typical conditions for Kumada-Tamao-Corriu reactions with phosphine ligands. Specific experimental data for tris(2-naphthalenyl)phosphine was not found in the searched literature. |

Asymmetric Catalysis Employing Chiral Tris-2-naphthalenylphosphine Derivatives

The development of chiral phosphine ligands has been a cornerstone in the advancement of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. However, the application of chiral derivatives of tris-2-naphthalenylphosphine in this field is not widely documented.

Similar to asymmetric hydrogenation, there is a scarcity of published research detailing the use of chiral tris-2-naphthalenylphosphine derivatives in asymmetric hydroformylation. The field is dominated by other classes of chiral phosphine, phosphite (B83602), and phosphoramidite (B1245037) ligands. Consequently, there are no detailed research findings or data tables to report on the efficacy of tris-2-naphthalenylphosphine-based catalysts in this specific application.

In the realm of palladium-catalyzed asymmetric allylic alkylation (AAA), the structure of the phosphine ligand is critical in determining the enantioselectivity of the reaction. Research into a series of P-stereogenic C2-symmetrical ferrocenyl and bisferrocenyl diphosphines has provided some insight into the effect of aryl substituents on the phosphorus atom.

Within this study, a diphosphine ligand featuring 2-naphthyl moieties (L28b) was synthesized and evaluated in the asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate. The results indicated that this particular ligand exhibited poor performance in inducing enantioselectivity. mdpi.com This outcome was rationalized by the ligand's structural resemblance to the achiral 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. mdpi.com

Table 1: Performance of a Diphosphine Ligand with 2-Naphthyl Moieties in Asymmetric Allylic Alkylation

| Ligand | Substrate | Enantiomeric Excess (ee) | Performance Summary |

| Ferrocenyl diphosphine with 2-naphthyl moieties (L28b) | rac-1,3-diphenylallyl acetate | Not reported (low) | Poor enantioselection |

Data sourced from a study on P-stereogenic ferrocenyl diphosphines. mdpi.com

Further specific research detailing successful applications or high enantioselectivities achieved with chiral tris-2-naphthalenylphosphine derivatives in asymmetric allylic alkylation is not prominent in the existing literature.

Polymerization Catalysis Initiated or Mediated by Tris-2-naphthalenylphosphine Complexes

The use of tris-2-naphthalenylphosphine or its complexes in polymerization catalysis is not a well-documented area of research.

There is no specific information available in the scientific literature on the use of tris-2-naphthalenylphosphine or its metal complexes as catalysts or mediators for olefin polymerization. Research in this field tends to focus on other types of ligand systems, such as those based on late transition metals with N- or O-donor ligands.

A thorough search of published studies has not yielded any examples of tris-2-naphthalenylphosphine complexes being utilized to initiate or mediate condensation polymerization reactions.

C-H Activation and Functionalization Mediated by Tris-2-naphthalenylphosphine Systems

The direct functionalization of otherwise inert C-H bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Phosphine ligands play a crucial role in the transition-metal-catalyzed C-H activation, and while specific studies on tris-2-naphthalenylphosphine are not extensively documented, the behavior of related naphthyl phosphine systems provides significant insights into its potential.

Palladium and rhodium complexes are at the forefront of C-H activation catalysis, and the electronic and steric properties of phosphine ligands are critical for the efficacy of these systems. For instance, palladium complexes bearing naphthyl-containing phosphine ligands have been shown to undergo intramolecular C-H activation, or cyclometalation. In one study, a palladium complex with a di-tert-butyl(naphthyl)phosphine ligand was observed to react with molecular oxygen, leading to the cyclometalation of the naphthyl ring. nih.gov This process involves the cleavage of a C-H bond on the naphthalene (B1677914) backbone and the formation of a stable palladacycle. Such cyclometalated species are often key intermediates in catalytic C-H functionalization reactions.

Similarly, rhodium complexes are well-known to catalyze C-H activation, often facilitated by phosphine co-ligands. Research on the C-H activation of naphthylazo-hydroxyarenes using Wilkinson's catalyst, [Rh(PPh₃)₃Cl], has demonstrated the activation of C-H bonds at various positions of the naphthyl ring, leading to the formation of stable rhodium(III) cyclometallates. rsc.org In these systems, while a directing group on the substrate guides the regioselectivity, the triphenylphosphine (B44618) ligands remain coordinated to the metal center, influencing its reactivity. It is plausible that substituting triphenylphosphine with the bulkier and more electron-rich tris-2-naphthalenylphosphine could modulate the catalytic activity and selectivity in such transformations.

Table 1: Examples of Metal-Catalyzed C-H Activation Involving Naphthyl Groups and Phosphine Ligands

| Catalyst System | Substrate | Coupling Partner | Product | Reference |

| [Pd(P(Ar)(tBu)₂)₂] (Ar=naphthyl) | N/A (intramolecular) | O₂ | Cyclometalated Pd(II) hydroxide (B78521) dimer | nih.gov |

| [Rh(PPh₃)₃Cl] | Naphthylazo-2'-hydroxyarenes | N/A (intramolecular) | Rh(III) cyclometallates | rsc.org |

Carbonylation and Decarbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, and the reverse process, decarbonylation, are fundamental transformations in organic synthesis, often catalyzed by transition metal complexes. Phosphine ligands are integral to the performance of these catalysts, influencing factors such as reaction rate, selectivity, and catalyst stability.

In palladium-catalyzed carbonylation reactions, such as the hydroformylation or carbonylation of alkenes and alkynes, phosphine ligands are essential for tuning the electronic and steric environment of the metal center. For instance, in the methoxycarbonylation of ethene to produce methyl propanoate, palladium(II)-phosphine complexes are employed as catalysts. mdpi.comnih.gov The nature of the phosphine ligand can dictate the pathway of the reaction, influencing whether the product is a simple carboxylated monomer or a polyketone. The coordination of the phosphine ligand to the palladium center can affect the rate of CO insertion and the subsequent steps in the catalytic cycle. While specific data on tris-2-naphthalenylphosphine in this context is scarce, its steric bulk would likely favor the formation of the monocarbonylated product by hindering the coordination of multiple substrate molecules required for polymerization.

Decarbonylation reactions, the removal of a carbonyl group, are often catalyzed by rhodium-phosphine complexes, most notably Wilkinson's catalyst. These reactions are valuable for the synthesis of alkanes from aldehydes and for the removal of carbonyl groups in complex molecules. Supported rhodium-phosphine complexes have been utilized for the continuous gas-phase decarbonylation of various aromatic and aliphatic aldehydes, demonstrating high conversion and selectivity. researchgate.net The phosphine ligands in these systems stabilize the rhodium center and facilitate the oxidative addition of the aldehyde C-H bond, a key step in the decarbonylation mechanism. The steric and electronic properties of tris-2-naphthalenylphosphine suggest it could be an effective ligand in such transformations, potentially enhancing catalyst longevity and influencing substrate scope.

Table 2: Overview of Phosphine-Mediated Carbonylation and Decarbonylation Reactions

| Reaction Type | Catalyst System | Substrate Example | Product Example | Role of Phosphine Ligand |

| Methoxycarbonylation | [Pd(OAc)₂(PPh₃)₂]/PPh₃/TsOH | Ethene | Methyl propanoate | Controls selectivity and catalyst stability |

| Decarbonylation | [Rh(dppp)₂]Cl/SiO₂ | p-Tolualdehyde | Toluene | Stabilizes metal center, facilitates oxidative addition |

Other Specialized Catalytic Transformations (e.g., Nitroaldol Reactions with related phosphines)

Beyond C-H activation and carbonyl chemistry, phosphines can act as organocatalysts or ligands in a variety of other specialized transformations. One notable example is the nitroaldol or Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. rsc.org

The catalytic efficacy of TTMPP in this reaction highlights the importance of the phosphine's basicity. The electron-donating methoxy (B1213986) groups in TTMPP increase the electron density on the phosphorus atom, enhancing its basicity and nucleophilicity. The bulky nature of the ligand is also thought to play a role in preventing side reactions. Given that the naphthalene rings in tris-2-naphthalenylphosphine are also electron-rich and contribute to significant steric bulk, it is reasonable to infer that it could also function as a catalyst for the Henry reaction, potentially exhibiting unique selectivity due to its specific steric and electronic profile.

Table 3: Nitroaldol (Henry) Reaction Catalyzed by a Related Phosphine

| Catalyst | Aldehyde | Nitroalkane | Product (β-Nitro Alcohol) | Yield (%) | Reference |

| Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) | Benzaldehyde | Nitromethane | 2-Nitro-1-phenylethanol | 95 | ionicviper.org |

| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | 4-Nitrobenzaldehyde | Nitromethane | 1-(4-Nitrophenyl)-2-nitroethanol | 98 | ionicviper.org |

| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | 4-Methoxybenzaldehyde | Nitromethane | 1-(4-Methoxyphenyl)-2-nitroethanol | 93 | ionicviper.org |

| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | Cyclohexanecarboxaldehyde | Nitromethane | 1-Cyclohexyl-2-nitroethanol | 85 | ionicviper.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organophosphorus compounds in solution. A suite of NMR experiments, including ³¹P, ¹H, ¹³C, and various two-dimensional (2D) techniques, would be required to fully map the molecular structure and connectivity of tris-2-naphthalenylphosphine.

³¹P NMR Spectroscopy for Phosphorus Environment Analysis

³¹P NMR spectroscopy is the most direct method for probing the chemical environment of the phosphorus atom. huji.ac.il The phosphorus-31 nucleus has a spin of ½ and a natural abundance of 100%, making it a highly sensitive nucleus for NMR studies. oxinst.com The chemical shift (δ) in a ³¹P NMR spectrum is highly indicative of the oxidation state, coordination number, and the nature of the substituents bonded to the phosphorus atom. researchgate.net

For a tertiary phosphine like tris-2-naphthalenylphosphine, the ³¹P chemical shift is expected to appear in a characteristic range for triarylphosphines. The precise chemical shift would be influenced by the electronic effects of the three 2-naphthalenyl groups. A single resonance would be anticipated in the proton-decoupled spectrum, confirming the presence of a single phosphorus environment.

Table 1: Expected ³¹P NMR Data for Tris-2-naphthalenylphosphine

| Parameter | Expected Value | Significance |

|---|---|---|

| Chemical Shift (δ) | Characteristic range for triarylphosphines | Indicates the electronic environment of the phosphorus nucleus. |

| Multiplicity | Singlet (in ¹H decoupled spectrum) | Confirms a single phosphorus environment in the molecule. |

¹H and ¹³C NMR Spectroscopy for Organic Framework Elucidation

¹H and ¹³C NMR spectroscopies are essential for detailing the carbon-hydrogen framework of the molecule. For tris-2-naphthalenylphosphine, the spectra would be complex due to the 21 protons and 30 carbon atoms of the three naphthalene rings.

¹H NMR: The proton spectrum would display a series of multiplets in the aromatic region. The distinct chemical shifts and coupling patterns of the seven protons on each unique naphthalene ring would allow for their assignment.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. The carbon atoms directly bonded to phosphorus (ipso-carbons) would exhibit coupling to the ³¹P nucleus (J-coupling), providing valuable connectivity information. The chemical shifts would be characteristic of aromatic carbons in a naphthalene system. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the complex ¹H and ¹³C NMR signals and confirm the molecular structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two to three bonds. It would be used to trace the connectivity of protons within each of the three 2-naphthalenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their corresponding proton assignments.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of Tris-2-naphthalenylphosphine

A single-crystal X-ray diffraction study of tris-2-naphthalenylphosphine would be necessary to determine its precise three-dimensional structure in the solid state. This analysis would yield key structural parameters. The phosphorus atom is expected to have a trigonal pyramidal geometry, and the analysis would reveal the C-P-C bond angles and the P-C bond lengths. Furthermore, the orientation of the three bulky naphthalenyl groups around the phosphorus center, which defines the ligand's cone angle, would be determined. This steric information is crucial for understanding its coordination chemistry.

Table 2: Key Structural Parameters from Hypothetical X-ray Diffraction of Tris-2-naphthalenylphosphine

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Basic crystallographic information. |

| Space Group | The symmetry group of the crystal. | Details on molecular packing and symmetry. |

| P-C Bond Lengths | The distances between the phosphorus and ipso-carbon atoms. | Insight into the strength and nature of the P-C bonds. |

| C-P-C Bond Angles | The angles between the three phosphorus-carbon bonds. | Defines the pyramidal geometry at the phosphorus center. |

Solid-State Structures of Metal-Tris-2-naphthalenylphosphine Complexes

The coordination of tris-2-naphthalenylphosphine to a metal center would be expected to alter its structural parameters. X-ray crystallography of its metal complexes is the definitive method to characterize these changes. wikipedia.orgnih.gov The analysis would reveal the coordination geometry around the metal ion and the exact binding mode of the phosphine ligand. wikipedia.org Key parameters such as the metal-phosphorus (M-P) bond length would be determined, providing insight into the nature of the metal-ligand bond. nih.gov The C-P-C bond angles in the coordinated ligand are also expected to change compared to the free phosphine, reflecting the steric and electronic demands of the metal center. wikipedia.org The study of a series of metal complexes would help to build a comprehensive understanding of the ligating properties of tris-2-naphthalenylphosphine.

An in-depth analysis of the chemical compound Phosphine, tris-2-naphthalenyl-, reveals complex structural and electronic properties that can be elucidated through a suite of advanced analytical techniques. While specific experimental data for tris-2-naphthalenylphosphine is not extensively detailed in publicly accessible literature, a thorough understanding of its characteristics can be extrapolated from established principles and studies on analogous triarylphosphines and polycyclic aromatic compounds. This article explores the sophisticated spectroscopic and electrochemical methodologies used to characterize this compound and its complexes.

Computational and Theoretical Investigations of Tris 2 Naphthalenylphosphine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for investigating the properties of organophosphorus compounds, including bulky phosphines such as tris-2-naphthalenylphosphine. DFT calculations balance computational cost and accuracy, making them suitable for relatively large molecules.

DFT calculations have been employed to elucidate the electronic structure and bonding characteristics of tris-2-naphthalenylphosphine. A study utilized the B3PW91 functional with the 6-311++G(df,p) basis set to analyze the molecule. bohrium.comresearchgate.net The results indicate a propeller-like arrangement of the three naphthyl groups around the central phosphorus atom. bohrium.com

The electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO), can be determined through these calculations. In related naphthyl-substituted phosphine (B1218219) systems, the HOMO is typically composed of contributions from the naphthyl groups along with the nitrogen and phosphorus atoms, while the LUMO composition can vary depending on the specific substitution pattern on the naphthalene (B1677914) ring. researchgate.netbohrium.com This distribution is crucial for understanding the ligand's behavior in forming metal complexes, as the HOMO is involved in donation to the metal center, and the LUMO can participate in back-bonding.

In complexes, DFT is used to analyze the nature of the metal-ligand bond. For instance, in various transition metal complexes with dithiolate ligands, NBO analysis revealed significant charge transfer from the ligand's sulfur atoms to the central metal ion. banglajol.info A similar approach for tris-2-naphthalenylphosphine complexes would quantify the σ-donating and π-accepting properties of the ligand.

Computational methods, particularly DFT, are widely used for the in silico prediction of spectroscopic data, which aids in structure elucidation. rsc.org The calculation of NMR chemical shifts is a common application, often using the Gauge-Including Atomic Orbital (GIAO) method coupled with a DFT functional. nih.gov For heavy elements like platinum, relativistic effects can be significant, and accurate predictions may require a fully relativistic matrix Dirac-Kohn-Sham (mDKS) level of theory for atoms directly bonded to the metal. nih.govnih.gov Although general protocols for predicting ¹H and ¹³C NMR chemical shifts with DFT accuracy have been established, specific calculated values for tris-2-naphthalenylphosphine are not extensively reported in the literature. rsc.orgresearchgate.net

Similarly, DFT calculations can predict vibrational frequencies. These calculations help in assigning bands observed in experimental IR and Raman spectra. A study on tris-2-naphthalenylphosphine and its chalcogenides utilized DFT to support the analysis of their IR spectra. bohrium.com However, a detailed table of calculated vibrational frequencies for the parent phosphine is not provided in the cited study.

Transition state (TS) modeling via DFT is a fundamental tool for investigating reaction mechanisms, allowing for the determination of activation barriers and the characterization of intermediate structures. This approach can be applied to reactions where tris-2-naphthalenylphosphine acts as a catalyst or a ligand. For example, in borylation reactions, DFT calculations have been used to investigate the kinetic barrier of C-H bond activation, postulating a frustrated Lewis pair (FLP)-type mechanism. acs.org

Despite the power of this method, specific studies detailing transition state modeling for reactions directly involving tris-2-naphthalenylphosphine are not prominent in the surveyed literature. Such studies would be valuable for understanding its role in catalytic cycles, such as in cross-coupling reactions where bulky phosphine ligands are crucial.

Molecular Mechanics and Dynamics Simulations

While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational landscape and dynamic behavior of large, flexible molecules and their complexes over time.

The conformational flexibility of tris-2-naphthalenylphosphine has been investigated using a combination of experimental dipole moment measurements and DFT calculations. bohrium.comresearchgate.net These studies reveal that, unlike the more rigid tri(1-naphthyl)phosphine which prefers a single conformer, tris-2-naphthalenylphosphine exists as an equilibrium mixture of several conformers in solution. bohrium.com

The calculations, performed at the B3PW91/6-311++G(df,p) level, identified several preferred conformers with a propeller-like arrangement of the naphthyl groups. bohrium.comresearchgate.net These conformers differ in the orientation of the C(sp²)–C(sp²) bonds relative to the phosphorus lone pair. The molecule exhibits flexibility due to the rotation around the P-C bonds, leading to this conformational equilibrium.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Theoretical Dipole Moment (D) |

|---|---|---|---|

| Conformer A | 0.00 | 52 | 1.44 |

| Conformer B | 0.24 | 27 | 1.18 |

| Conformer C | 0.56 | 14 | 1.55 |

| Conformer D | 0.94 | 7 | 1.15 |

While specific MD simulation studies focusing on the ligand-metal interaction dynamics of tris-2-naphthalenylphosphine complexes are not widely available in the reviewed literature, the principles of such investigations are well-established. For related systems, such as lanthanide nitrate (B79036) complexes with tris-(1-naphthyl)phosphine oxide, solution NMR studies have been used to infer the dynamic behavior and structural changes in solution, showing that complexes can dissociate or exist in different structural forms depending on the environment. soton.ac.uk MD simulations would complement such experimental work by modeling the pathways of ligand exchange, conformational rearrangements of the coordinated phosphine, and the influence of the solvent on complex stability.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. nih.gov In the context of ligand design, these models are instrumental in predicting the performance of phosphines like tris-2-naphthalenylphosphine in catalytic systems, thereby accelerating the discovery of more efficient catalysts.

The process of building a QSAR/QSPR model involves several key steps: collecting a dataset of ligands with their measured activities or properties, calculating molecular descriptors, selecting the most relevant descriptors, and generating a mathematical model that links the descriptors to the activity/property. nih.gov For phosphine ligands, descriptors are typically categorized into electronic and steric parameters.